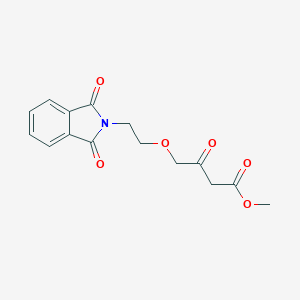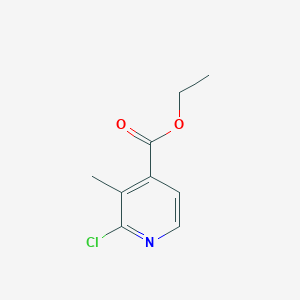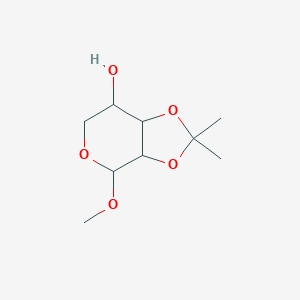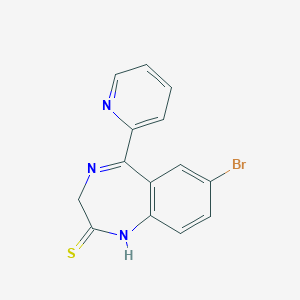
(E,3R)-1-iodopent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-1-iodopent-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-1-iodopent-1-en-3-ol typically involves the iodination of pent-1-en-3-ol. One common method is the reaction of pent-1-en-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (R,E)-1-iodopent-1-en-3-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-1-iodopent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of 1-iodopent-1-en-3-one.
Reduction: Formation of 1-iodopentan-3-ol.
Substitution: Formation of various substituted pent-1-en-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(R,E)-1-iodopent-1-en-3-ol is used as a building block in organic synthesis
Biology
In biological research, (R,E)-1-iodopent-1-en-3-ol can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive iodine atom.
Medicine
Industry
In the industrial sector, (R,E)-1-iodopent-1-en-3-ol can be used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of (R,E)-1-iodopent-1-en-3-ol involves its reactivity with various biological and chemical targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other biomolecules, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-iodopentane: Lacks the double bond and hydroxyl group, making it less reactive.
Pent-1-en-3-ol: Lacks the iodine atom, resulting in different reactivity and applications.
1-iodo-2-propanol: Has a similar iodine and hydroxyl functionality but differs in carbon chain length and position of the double bond.
Uniqueness
(R,E)-1-iodopent-1-en-3-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a double bond within a single molecule. This combination allows for versatile reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
126641-06-3 |
|---|---|
Molekularformel |
C5H9IO |
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
(E,3R)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1 |
InChI-Schlüssel |
VAVSCVJYAOHETD-QLSVQJPWSA-N |
SMILES |
CCC(C=CI)O |
Isomerische SMILES |
CC[C@H](/C=C/I)O |
Kanonische SMILES |
CCC(C=CI)O |
Synonyme |
[R-(E)]-1-Iodo-1-penten-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)




![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)



